3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-17-7-6-14(15(17)20)19-10-8-18(9-11-19)13-5-3-2-4-12(13)16/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJDQWFXFOFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection followed by selective intramolecular cyclization yields piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic synthesis routes involving cyclization and protection-deprotection steps, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, particularly selective for ENT2 over ENT1. This inhibition affects the transport of nucleosides across cell membranes, impacting various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
L-750,667 (Azaindole Derivative)
- Structure : Azaindole core with 4-(2-fluorophenyl)piperazine.
- Key Data :
- Comparison: The azaindole core of L-750,667 differs from the pyrrolidin-2-one in the target compound, suggesting divergent binding modes despite shared arylpiperazine motifs.
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-Fluorophenyl)(4-Fluorophenyl)Methyl]Piperazin-1-yl}Prop-2-en-1-one
- Structure: Enone-linked piperazine with bis(fluorophenyl)methyl substitution.
- Key Data: Crystallographic analysis reveals a chair conformation for the piperazine ring and E-configuration of the enone group . Stabilized by C–H⋯O and C–H⋯F hydrogen bonds in the crystal lattice .
- Comparison: The enone moiety introduces planar rigidity absent in the target compound’s pyrrolidin-2-one.
Arylpiperazines with Thiophene or Pyridine Cores
- Examples: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) . 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) .
- However, the target’s lactam ring offers hydrogen-bonding capability via the carbonyl group, which may improve receptor affinity in polar binding pockets.
Pharmacological and Binding Profiles
Conformational and Crystallographic Insights
- Piperazine Ring Conformation: In (E)-enone derivatives, the piperazine adopts a chair conformation with pendant N–C bonds in equatorial positions . Similar behavior is expected in the target compound. Puckering analysis (per Cremer-Pople coordinates ) could quantify differences in ring distortion between the target’s pyrrolidin-2-one and other lactam/heterocyclic cores.
- Hydrogen Bonding: The target’s lactam carbonyl may engage in hydrogen bonding (e.g., with serine or tyrosine residues in receptors), a feature absent in non-lactam analogs like L-750,667.
Biological Activity
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one is a compound of interest due to its potential pharmacological applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: CHFN
- Molecular Weight: 223.29 g/mol
- CAS Number: 112822-55-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
1. Receptor Binding Affinity
Studies have shown that derivatives of piperazine exhibit significant binding affinity for various receptors, including:
- Serotonin Receptors (5-HT): Modulates serotonin levels, affecting mood and anxiety.
- Dopamine Receptors (D2): Influences reward pathways and motor control.
2. Inhibitory Activity
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. For instance, a related study demonstrated that certain piperazine derivatives exhibited potent inhibition of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Biological Activity Data Table
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.013 | |
| Serotonin Receptor Binding | High Affinity | |
| Dopamine Receptor Binding | Moderate Affinity |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various piperazine derivatives, including this compound. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, thereby offering protective benefits against neurodegeneration .
Case Study 2: Behavioral Studies
In behavioral assays involving animal models, compounds similar to this compound demonstrated anxiolytic and antidepressant-like effects. These studies highlighted the potential for developing new treatments for mood disorders based on this compound's activity profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
